molecular formula C24H27N3O5S3 B2864932 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide CAS No. 865175-56-0

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide

Cat. No. B2864932
CAS RN: 865175-56-0
M. Wt: 533.68
InChI Key: BZIMIMSZUUZOLY-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzo[d]thiazole derivative, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound known as “(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide”:

Anticancer Activity

This compound has been studied for its potential anticancer properties . The presence of the methylsulfonyl group is significant in medicinal chemistry, as similar structures have shown estrogen receptor modulatory actions . These actions are crucial in the development of selective and effective cancer therapy protocols.

Molecular Docking Studies

Molecular docking studies are essential to understand the interaction between a drug and its target. This compound’s structure allows for in silico docking analyses to predict its binding affinities and activity profiles .

ADME Profiling

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics are crucial for determining its suitability as a therapeutic agent. Its structural components, such as the benzothiazol and methylsulfonyl groups, may influence its pharmacokinetic properties .

Excited State Intramolecular Proton Transfer (ESIPT)

The compound’s ability to undergo ESIPT is of interest in photophysics and photochemistry. This process is influenced by solvent polarity and can be studied to develop new products in optoelectronics and as analytical tools .

Hydrogen Bond Dynamics

Understanding the hydrogen bond dynamics in the excited state of such compounds can reveal solvent effects that are critical for the development of naphthalene derivatives used in various industrial applications .

Estrogen Receptor Modulation

Compounds with similar structures have been shown to exhibit affinity towards estrogen receptors (ERα) , which is significant for developing treatments for hormone-responsive cancers .

Synthesis of Novel Derivatives

The compound’s structure allows for the synthesis of novel derivatives by substituting different groups at specific positions, which can lead to the discovery of new therapeutic candidates with varied biological activities .

Optoelectronic Applications

The study of the compound’s photophysical properties, such as excited state hydrogen bond and proton transfer , can contribute to the advancement of optoelectronic materials and devices .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many benzo[d]thiazol derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S3/c1-3-14-27-21-13-12-20(34(2,29)30)17-22(21)33-24(27)25-23(28)18-8-10-19(11-9-18)35(31,32)26-15-6-4-5-7-16-26/h3,8-13,17H,1,4-7,14-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIMIMSZUUZOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.